molecular formula C12H14N2O5S B5917765 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one

3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B5917765
M. Wt: 298.32 g/mol
InChI Key: KNENWQSSZCOMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one, also known as MMSO, is a compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in several physiological processes.

Scientific Research Applications

3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been investigated for its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders. It has also been studied for its potential use in cancer therapy.

Mechanism of Action

3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in several physiological processes. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This compound inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate and protons, which in turn affects several physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.

Advantages and Limitations for Lab Experiments

3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in physiological processes. This compound is also easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. Additionally, this compound has a short half-life, which may limit its use in in vivo experiments.

Future Directions

There are several future directions for the research on 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one. One direction is to investigate the potential use of this compound in the treatment of glaucoma and other ocular diseases. Another direction is to investigate the potential use of this compound in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on other physiological processes.

Synthesis Methods

The synthesis of 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one involves the reaction of 3-methyl-2-benzoxazolinone with morpholine-4-sulfonic acid in the presence of a base. The reaction proceeds in a one-pot process and yields this compound as a white solid in high purity. The synthesis of this compound has been optimized to improve the yield and reduce the reaction time.

properties

IUPAC Name

3-methyl-6-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-13-10-3-2-9(8-11(10)19-12(13)15)20(16,17)14-4-6-18-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNENWQSSZCOMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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